molecular formula C20H21D11O3 B1151983 (±)11(12)-EET-d11

(±)11(12)-EET-d11

Cat. No. B1151983
M. Wt: 331.5
InChI Key: DXOYQVHGIODESM-RTPNYERZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)11(12)-EET-d11 contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of (±)11(12)-DiHETrE by GC- or LC-mass spectrometry. (±)11(12)-EET is biosynthesized from arachidonic acid in rat and rabbit liver microsomes by CYP450. (±)11(12)-EET has been shown, along with (±)8(9)-EET, to play a role in the recovery of depleted Ca

Scientific Research Applications

Role in Electronic Energy Transfer

Electronic Energy Transfer (EET) is crucial in various biological processes and technological applications. EET can occur over large distances involving many molecules, and its study has been advanced by spectroscopic techniques and data processing. This research offers insights for developing advanced molecular sensors, artificial light harvesters, and fluorescent labels (Ziessel & Harriman, 2011).

Influence on Astrocyte Function and Cerebral Microcirculation

Epoxyeicosatrienoic acids (EETs), including 11,12-EET, are products of arachidonic acid metabolism in astrocytes. These EETs play a role in dilating cerebral arterioles and enhancing K+ current in vascular smooth muscle cells, suggesting a role for astrocytes in cerebral microcirculation control (Alkayed et al., 1996).

Application in Neovasculogenesis

Research shows that 11,12-epoxyeicosatrienoic acid significantly induces neovasculogenesis in human endothelial progenitor cells. This process involves the activation of various signaling pathways, suggesting a substantial role of 11,12-EET in vascular tissue repair and neovasculogenesis (Hung et al., 2022).

Role in Cardioprotection

Studies have shown that 11,12-EET can protect the myocardium from ischemia/reperfusion injury by affecting Ca(2+)-handling proteins. This finding indicates that 11,12-EET could be a potential therapeutic agent for heart-related diseases (Wang et al., 2007).

properties

Product Name

(±)11(12)-EET-d11

Molecular Formula

C20H21D11O3

Molecular Weight

331.5

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

DXOYQVHGIODESM-RTPNYERZSA-N

SMILES

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(O)=O

synonyms

(±)11(12)-EpETrE-d11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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